Tocainide
Overview
Description
Tocainide is a class Ib antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is a derivative of lidocaine and is known for its ability to interfere with cardiac sodium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . This compound is no longer sold in the United States but remains a compound of interest in various scientific studies .
Mechanism of Action
Target of Action
Tocainide primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including the heart.
Mode of Action
This compound acts by binding preferentially to the inactive state of the sodium channels . This binding limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through its effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a key role in coordinating its contractions.
Biochemical Pathways
This compound, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance . This action decreases the excitability of myocardial cells, thereby reducing the likelihood of abnormal heart rhythms. In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
This compound exhibits high oral bioavailability, approaching 100% . It undergoes minimal first-pass metabolism and is present as two enantiomers, with the R isomer being three times more potent than the S isomer . The plasma half-life of this compound generally lasts for 11.5-15.5 hours . In the blood, this compound is 10-20% protein-bound . The volume of distribution is 2.8-3.2 L/kg , and 31-45% of the drug is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of seizure activity and the treatment of ventricular arrhythmias . By blocking sodium channels, this compound decreases the excitability of myocardial cells, thereby stabilizing the heart rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of this compound. Rifampicin, an antibiotic, increases the conversion of this compound into its main metabolite, this compound carbamoyl ester glucuronide . This action increases the elimination rate and decreases the oral clearance of this compound . Furthermore, this compound decreases the plasma clearance of theophylline, a bronchodilator .
Biochemical Analysis
Biochemical Properties
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . This compound acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .
Cellular Effects
This compound’s antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . It binds preferentially to the inactive state of the sodium channels . This action limits the spread of seizure activity and reduces seizure propagation, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting on sodium channels on the neuronal cell membrane . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
This compound’s oral bioavailability is almost 100% . Plasma half-life generally lasts for 11.5-15.5 hours . In the blood, this compound is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .
Dosage Effects in Animal Models
In animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue
Metabolic Pathways
This compound undergoes metabolism primarily by glucuronidation . The main metabolite is this compound carbamoyl ester glucuronide .
Transport and Distribution
Following oral administration, the bioavailability of this compound approaches 100 percent, and is unaffected by food . In the blood, this compound is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to regions in the cell where sodium channels are present, such as the neuronal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocainide can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tocainide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur at the amine or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Tocainide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antiarrhythmic agents.
Biology: Studied for its effects on sodium channels in neuronal cells.
Medicine: Investigated for its potential use in treating other types of arrhythmias and neurological disorders.
Industry: Used in the development of new pharmaceuticals with similar properties
Comparison with Similar Compounds
Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.
Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.
Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.
Encainide: Similar to flecainide, used for treating ventricular arrhythmias.
Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.
Uniqueness: this compound is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, this compound is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAGSGYPOAWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35891-93-1 (mono-hydrochloride) | |
Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040766 | |
Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.60e+00 g/L | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41708-72-9, 53984-26-2, 76213-25-7 | |
Record name | Tocainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tocainide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246-266 °C, 246 - 266 °C | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.